Dioxolane hydrate
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Overview
Description
Dioxolane hydrate, also known as 1,3-dioxolane, is a cyclic ether with the molecular formula C3H6O2. It is a colorless liquid with a faint, sweet odor and is miscible with water and most organic solvents. This compound is commonly used as a solvent and a reagent in organic synthesis due to its stability and low toxicity .
Preparation Methods
Dioxolane hydrate can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxolane . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures. Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Dioxolane hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to formic acid and other products in the presence of oxidizing agents such as hydrogen peroxide . Reduction reactions can convert this compound to ethylene glycol under specific conditions. Substitution reactions often involve the replacement of one of the hydrogen atoms with other functional groups, leading to the formation of various derivatives . Common reagents used in these reactions include acids, bases, and metal catalysts .
Scientific Research Applications
Dioxolane hydrate has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions . In biology, it is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain molecular structures . In medicine, this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations . Industrially, it is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of dioxolane hydrate involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions . Its cyclic structure allows it to participate in ring-opening and ring-closing reactions, which are essential in many synthetic processes . The molecular pathways involved in its action include interactions with enzymes, proteins, and other biomolecules .
Comparison with Similar Compounds
Dioxolane hydrate is similar to other cyclic ethers such as tetrahydrofuran and 1,4-dioxane. it has unique properties that make it distinct. For example, this compound has a lower boiling point and higher solubility in water compared to tetrahydrofuran . It also exhibits different reactivity patterns due to its smaller ring size and the presence of two oxygen atoms in the ring . These differences make this compound a valuable compound in various applications where other cyclic ethers may not be suitable .
Similar compounds include:
- Tetrahydrofuran
- 1,4-Dioxane
- Ethylene glycol formal
- Glycolformal
Properties
CAS No. |
34776-95-9 |
---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
1,3-dioxolane;hydrate |
InChI |
InChI=1S/C3H6O2.H2O/c1-2-5-3-4-1;/h1-3H2;1H2 |
InChI Key |
KWXNSDHYSPNVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCO1.O |
Origin of Product |
United States |
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